molecular formula C23H22Cl2N4 B12197500 5-tert-butyl-N-[(2,4-dichlorophenyl)methyl]-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

5-tert-butyl-N-[(2,4-dichlorophenyl)methyl]-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B12197500
M. Wt: 425.3 g/mol
InChI Key: HGDCVNQFFXONDM-UHFFFAOYSA-N
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Description

5-tert-butyl-N-[(2,4-dichlorophenyl)methyl]-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-butyl-N-[(2,4-dichlorophenyl)methyl]-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the pyrazole ring: This can be achieved by reacting a hydrazine derivative with an appropriate diketone.

    Construction of the pyrimidine ring: The pyrazole intermediate is then reacted with a suitable amidine or guanidine derivative.

    Substitution reactions: The tert-butyl and phenyl groups are introduced through substitution reactions, often using tert-butyl chloride and phenylboronic acid in the presence of a palladium catalyst.

    Final amination:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to increase yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5-tert-butyl-N-[(2,4-dichlorophenyl)methyl]-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Both nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Palladium-catalyzed cross-coupling reactions using phenylboronic acid.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms.

Scientific Research Applications

5-tert-butyl-N-[(2,4-dichlorophenyl)methyl]-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.

    Biology: It is used in biological assays to study enzyme inhibition and receptor binding.

    Materials Science: The compound is explored for its potential use in organic electronics and as a building block for advanced materials.

Mechanism of Action

The mechanism of action of 5-tert-butyl-N-[(2,4-dichlorophenyl)methyl]-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. In receptor binding, it may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    5-tert-butyl-N-[(2,4-dichlorophenyl)methyl]-3-phenylpyrazolo[1,5-a]pyrimidin-6-amine: Similar structure but with a different position of the amine group.

    5-tert-butyl-N-[(2,4-dichlorophenyl)methyl]-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol: Similar structure but with a hydroxyl group instead of an amine group.

Uniqueness

5-tert-butyl-N-[(2,4-dichlorophenyl)methyl]-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its tert-butyl and dichlorophenyl groups contribute to its stability and lipophilicity, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H22Cl2N4

Molecular Weight

425.3 g/mol

IUPAC Name

5-tert-butyl-N-[(2,4-dichlorophenyl)methyl]-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C23H22Cl2N4/c1-23(2,3)20-12-21(26-13-16-9-10-17(24)11-19(16)25)29-22(28-20)18(14-27-29)15-7-5-4-6-8-15/h4-12,14,26H,13H2,1-3H3

InChI Key

HGDCVNQFFXONDM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC2=C(C=NN2C(=C1)NCC3=C(C=C(C=C3)Cl)Cl)C4=CC=CC=C4

Origin of Product

United States

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